[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane
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Overview
Description
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane is a chemical compound known for its unique structure and properties. It features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a phosphane group bonded to two isopropyl groups.
Preparation Methods
The synthesis of [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with di(propan-2-yl)chlorophosphane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles
Mechanism of Action
The mechanism by which [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, facilitating various catalytic processes. The compound can also participate in electron transfer reactions, which are crucial in many chemical and biological systems .
Comparison with Similar Compounds
Similar compounds to [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane include:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the trifluoromethyl groups that enhance the electronic properties.
Di-tert-butylphosphane: Another phosphane ligand with bulky substituents, but with different steric and electronic characteristics.
Bis(diphenylphosphino)methane: A bidentate ligand that forms more stable complexes with metals, but with different reactivity profiles
The uniqueness of this compound lies in its combination of trifluoromethyl groups and isopropyl-substituted phosphane, which provides a distinct balance of steric and electronic properties, making it particularly effective in certain catalytic applications .
Properties
CAS No. |
387878-90-2 |
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Molecular Formula |
C14H17F6P |
Molecular Weight |
330.25 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C14H17F6P/c1-8(2)21(9(3)4)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h5-9H,1-4H3 |
InChI Key |
HQIJHSUBXYHIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C)C |
Origin of Product |
United States |
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